2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate
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Overview
Description
2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate is an organic compound with a complex structure It is a derivative of benzene and contains both aliphatic and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate typically involves the reaction of 2-methylpentan-2-ol with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pentan-2-yl 4-methylbenzene-1-sulfonate: Similar in structure but contains a sulfonate group instead of a carboperoxoate group.
4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline: Contains an aniline group and is used in different applications.
Uniqueness
2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate is unique due to its specific combination of aliphatic and aromatic components, which confer distinct chemical properties and reactivity
Properties
CAS No. |
139055-00-8 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-methylpentan-2-yl 4-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C14H20O3/c1-5-10-14(3,4)17-16-13(15)12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-4H3 |
InChI Key |
DHQSKXQWPRGXJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)OOC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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